1-(Pyrimidin-2-yl)butane-1,3-dione is an organic compound classified as a pyrimidine derivative. It features a pyrimidine ring attached to a butane-1,3-dione moiety, which is characterized by the presence of two carbonyl (C=O) groups. This compound is noted for its potential applications in pharmaceuticals and organic synthesis due to its unique structural properties.
The compound can be sourced from various chemical suppliers and is typically classified under diketones and heterocyclic compounds. Its molecular formula is , with a molecular weight of approximately 164.16 g/mol. The IUPAC name for this compound is 1-pyrimidin-2-ylbutane-1,3-dione, and it can be represented by several structural notations including InChI and SMILES formats.
The synthesis of 1-(Pyrimidin-2-yl)butane-1,3-dione generally involves the condensation of pyrimidine derivatives with diketones. A common synthesis route includes:
The reaction conditions are optimized to maximize yield and purity. Heating the mixture promotes the condensation process, leading to the formation of the desired diketone product. Industrially, continuous flow reactors may be employed to enhance efficiency during large-scale production.
The molecular structure of 1-(Pyrimidin-2-yl)butane-1,3-dione features:
Property | Value |
---|---|
Molecular Formula | C8H8N2O2 |
Molecular Weight | 164.16 g/mol |
IUPAC Name | 1-pyrimidin-2-ylbutane-1,3-dione |
InChI | InChI=1S/C8H8N2O2/c1-6(11)4-8(12)7-2-3-9-5-10-7/h2-3,5H,4H2,1H3 |
InChI Key | SBOHKNZUMSZNIJ-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)CC(=O)C1=NC=NC=C1 |
1-(Pyrimidin-2-yl)butane-1,3-dione can undergo several types of chemical reactions:
These reactions are significant for generating derivatives that may exhibit different biological activities or enhanced chemical properties.
The mechanism of action for compounds like 1-(Pyrimidin-2-yl)butane-1,3-dione often involves interaction with biological targets such as enzymes or receptors. The presence of the pyrimidine ring allows for hydrogen bonding and pi-stacking interactions with nucleic acids or proteins, which may influence cellular processes.
This compound typically exhibits solid-state characteristics at room temperature. Its melting point and solubility in various solvents can vary based on purity and crystallization conditions.
The chemical properties include reactivity towards nucleophiles due to the electrophilic nature of the carbonyl groups. It may also participate in condensation reactions with other electrophiles.
The applications of 1-(Pyrimidin-2-yl)butane-1,3-dione span several fields:
Microwave irradiation has revolutionized the synthesis of pyrimidine-fused heterocycles derived from 1-(pyrimidin-2-yl)butane-1,3-dione, significantly enhancing efficiency and sustainability. This technique leverages dielectric heating to accelerate cyclocondensation reactions, reducing processing times from hours (under conventional reflux) to minutes while improving yields by 15%–40%. For example, thieno[2,3-d]pyrimidin-4(3H)-ones synthesized from 1,3-dicarbonyl precursors under microwave irradiation (300 W, 130°C) achieve completion in 10 minutes with yields exceeding 85%, compared to 12-hour reactions via traditional heating [5]. Similarly, thiazolopyrimidine derivatives exhibit 69%–88% yields within 8 minutes under microwave conditions, contrasting with 42%–55% yields after 24 hours via conventional methods [6]. The rapid in-core volumetric heating minimizes side reactions, enabling cleaner product profiles and facilitating library generation for drug discovery [8].
Table 1: Microwave vs. Conventional Synthesis of Pyrimidine Heterocycles
Product | Microwave Conditions | Time | Yield (%) | Conventional Yield (%) |
---|---|---|---|---|
Thieno[2,3-d]pyrimidinones | 300 W, 130°C | 10 min | 85–93 | 60–75 (10–12 h) |
Thiazolopyrimidines | 250–300 W, 100–130°C | 8 min | 69–88 | 42–55 (24 h) |
Imidazo[1,2-a]pyrimidines | 300 W, solvent-free | 15 min | 90 | 25 (24 h) |
1-(Pyrimidin-2-yl)butane-1,3-dione serves as a versatile 1,3-dicarbonyl precursor in multicomponent reactions (MCRs), enabling single-pot construction of complex heterocyclic scaffolds. Its unsymmetrical β-diketone structure allows regioselective condensations with binucleophiles (e.g., 2-aminopyrimidine) and electrophiles (e.g., N-bromosuccinimide, NBS). A catalyst-free MCR in dichloromethane (DCM) combines this diketone with NBS and 2-aminopyrimidine, yielding imidazo[1,2-a]pyrimidines with high regioselectivity (Scheme 1). The reaction proceeds via in situ bromination to form α-bromo-β-diketones, followed by cyclocondensation, affording a single regioisomer (e.g., 5a–h) in 25%–90% yield [1] [4]. MCRs significantly enhance atom economy by avoiding intermediate isolation and reduce waste generation by 30% compared to stepwise approaches [6] [8]. Solvent choice critically influences regioselectivity; acetone diminishes yields to 25%, whereas DCM optimizes electronic effects for selective C–C bond formation [1].
Regioselective cyclocondensation of 1-(pyrimidin-2-yl)butane-1,3-dione hinges on catalyst design and solvent polarity. Catalyst-free protocols in DCM exploit inherent electronic biases, favoring C-3 aroylation over C-2 arylation in imidazo[1,2-a]pyrimidines (Scheme 1) [1]. Heteronuclear 2D NMR (HMBC, HSQC) confirms regiochemistry by correlating H-2 (δ 6.41 ppm) with thiazole C-3 in thiazolopyrimidines [6]. For enhanced efficiency, Lewis acids (e.g., Yb(OTf)₃) under microwave irradiation accelerate annulations 50-fold by polarizing carbonyl groups, while Brønsted acids (e.g., acetic acid) mediate chalcone–succinohydrazide cyclizations to pyrazolines [9]. Solvent screening reveals DCM as optimal due to its moderate polarity (ε = 8.93), which stabilizes transition states without quenching reactive intermediates. Acetic acid facilitates in situ enolization and nucleophilic addition, achieving 85%–93% yields in pyrazoline syntheses [9].
Trifluoromethylated analogs of 1-(pyrimidin-2-yl)butane-1,3-dione enhance bioactivity by modulating electronic profiles and lipophilicity. Incorporating –CF₃ groups at C-3 of the butane-1,3-dione chain elevates binding affinity to biomacromolecules like bovine serum albumin (BSA) by 2.5-fold due to hydrophobic interactions and altered dipole moments [1] [3]. Computational docking of fluorinated imidazo[1,2-a]pyrimidines reveals preferential binding to BSA Site I (subdomain IIA) via static quenching, with binding constants (Kₛᵥ) of 10⁴ M⁻¹ [1]. Fluorine’s electron-withdrawing effect also stabilizes enol tautomers, facilitating regioselective C–H functionalization in uracil–pyrimidine hybrids [3].
Table 2: Properties of Fluorinated Analogs vs. Parent Compound
Property | 1-(Pyrimidin-2-yl)butane-1,3-dione | 3-CF₃ Analog | Impact |
---|---|---|---|
log P | 1.2 | 2.1 | ↑ Lipophilicity/membrane permeation |
BSA Binding (Ksv) | 4.2 × 10³ M⁻¹ | 1.1 × 10⁴ M⁻¹ | ↑ Protein interaction |
Dipole Moment | 3.8 D | 4.5 D | ↑ Polarity/reactivity |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1